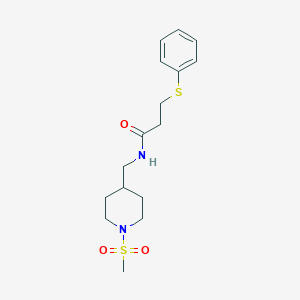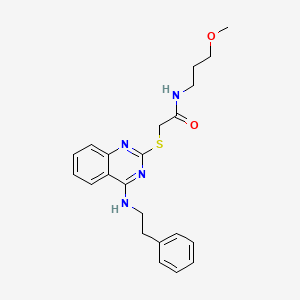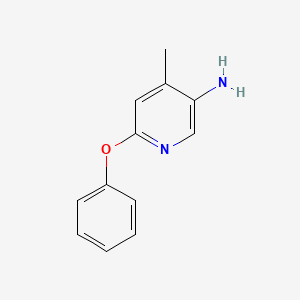
8-Iodo-1,2,3,4-tetrahydro-1,6-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Iodo-1,2,3,4-tetrahydro-1,6-naphthyridine is a chemical compound with the CAS Number: 2379946-25-3 . It has a molecular weight of 260.08 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis
The IUPAC Name of this compound is this compound . The InChI Code is 1S/C8H9IN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3H2 .Chemical Reactions Analysis
Alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N -alkylsubstituted 1,5-naphthyridines 40 and 43 (Scheme 13) through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .Physical and Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 260.08 . The InChI Code is 1S/C8H9IN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3H2 .Wissenschaftliche Forschungsanwendungen
Insecticidal Activities
8-Iodo-1,2,3,4-tetrahydro-1,6-naphthyridine, as a derivative of 1,8-naphthyridines, has been studied for its insecticidal properties. Research shows that certain 1,8-naphthyridine derivatives possess significant insecticidal activity against cowpea aphids, demonstrating the potential of these compounds in agricultural and pest control applications (Hou, Jing, & Shao, 2017).
Biological Activities
1,8-naphthyridine derivatives, including this compound, have garnered attention for their broad spectrum of biological activities. These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. Furthermore, they show potential in treating neurological disorders like Alzheimer's disease, multiple sclerosis, and depression. Their versatility makes them valuable scaffolds in therapeutic and medicinal research (Madaan, Verma, Kumar, Singh, Jain, & Jaggi, 2015).
Antioxidant Properties
Research into tetrahydro-1,8-naphthyridinol analogues of alpha-tocopherol, which are closely related to this compound, has revealed their significant antioxidant properties. These compounds have shown more potent peroxyl radical trapping activity than alpha-tocopherol in lipid membranes and low-density lipoproteins, suggesting their potential in biomedical applications, particularly in oxidative stress-related diseases (Nam, Rector, Kim, Sonnen, Meyer, Nau, Atkinson, Rintoul, Pratt, & Porter, 2007).
Anion Sensing and Detection
The structure of this compound and its analogues has been utilized in developing colorimetric and fluorescent anion sensors. These sensors are capable of detecting various anions in different solutions, making them useful in environmental monitoring and chemical analysis (Duke, Veale, Pfeffer, Kruger, & Gunnlaugsson, 2010).
Applications in Organic Synthesis
1,8-Naphthyridine derivatives, including this compound, are used in organic synthesis. For example, they serve as scaffolds for the synthesis of functionalized urea, imidazolium salts, azides, and triazoles, demonstrating their versatility in creating a wide range of chemical compounds (Chahal, Dar, & Sankar, 2018).
Fluorescent Chemosensors
The development of fluorescent chemodosimeters based on 1,8-naphthyridine, closely related to this compound, has shown high selectivity in detecting Zn2+ and Cu2+. Such chemodosimeters are useful in various applications, including environmental monitoring and biochemistry (Yu, Li, Wei, Wei, & Tang, 2008).
Zukünftige Richtungen
The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community including attempts to develop more ecofriendly, safe, and atom economical approaches . This suggests that there is ongoing research in this area, and future directions may include the development of new synthetic methodologies for the construction of medicinally important scaffolds and medicinal chemistry .
Wirkmechanismus
Target of Action
It is known that 1,6-naphthyridine-core-containing compounds have been used extensively in treating various types of cancers, for their antitumor or anti-proliferative activity, and as potential inhibitors of topo-i, mtor, p38 mitogen-activated protein kinase, c-met kinase, spleen tyrosine kinase (syk), proteasome and cytotoxic inhibitors .
Mode of Action
It is known that 1,2,3,4-tetrahydro-1,6-naphthyridine is used to enhance the catalytic activity of 4- (dialkylamino)pyridines for acetylation by conformational fixation .
Biochemische Analyse
Biochemical Properties
It is known that naphthyridines, a class of compounds to which 8-Iodo-1,2,3,4-tetrahydro-1,6-naphthyridine belongs, have diverse biological activities . They are used in medicinal chemistry and materials science .
Cellular Effects
Naphthyridines have been found to have a wide range of biological applications, including anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Eigenschaften
IUPAC Name |
8-iodo-1,2,3,4-tetrahydro-1,6-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLELVBGTACPKDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CC(=C2NC1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate](/img/structure/B2966790.png)


![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide](/img/structure/B2966794.png)

![N-cyclohexyl-4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonamide](/img/structure/B2966797.png)





![N-[2-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2966809.png)
